3-(5-((4-Methylpiperidin-1-yl)methyl)-1,2,4-oxadiazol-3-yl)benzaldehyde hydrochloride
Overview
Description
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
Piperidines can be synthesized through various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . Grygorenko et al. used palladium and rhodium hydrogenation for their approach to all isomeric (cyclo)alkylpiperidines .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
Protodeboronation of alkyl boronic esters is a method that has been reported for the synthesis of certain compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For related compounds, 4-Methoxy-3- [ (4-methylpiperidin-1-yl)methyl]benzaldehyde has a molecular weight of 247.34 .Scientific Research Applications
Antioxidant Activity
Oxadiazole derivatives have been synthesized and evaluated for their antioxidant activities. A study demonstrated the synthesis of various oxadiazole derivatives and their subsequent screening for antioxidant properties, highlighting the potential of these compounds in combating oxidative stress-related disorders (George, Sabitha, Kumar, & Ravi, 2010).
Antimicrobial Activity
The antimicrobial properties of oxadiazole derivatives have also been a significant area of interest. Research indicates that these compounds exhibit valuable antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial agents. For example, a study synthesized 1,3,4-oxadiazole derivatives and evaluated their antibacterial effectiveness against various bacterial strains, showing promising results (Aziz‐ur‐Rehman et al., 2017).
Optical and Electronic Applications
Oxadiazole compounds have found applications in the field of materials science, particularly in optical and electronic devices. The synthesis and optical studies of certain oxadiazole derivatives have been conducted to explore their potential in electronic applications, demonstrating the versatility of these compounds beyond pharmaceuticals (Mekkey, Mal, & Kadhim, 2020).
Corrosion Inhibition
Another intriguing application of oxadiazole derivatives is in the field of corrosion inhibition. These compounds have been studied for their effectiveness in protecting metals from corrosion, indicating their potential use in industrial applications. Research into the corrosion inhibition properties of benzimidazole bearing 1, 3, 4-oxadiazoles for mild steel in sulfuric acid has provided insights into the protective capabilities of these compounds (Ammal, Prajila, & Joseph, 2018).
Future Directions
Properties
IUPAC Name |
3-[5-[(4-methylpiperidin-1-yl)methyl]-1,2,4-oxadiazol-3-yl]benzaldehyde;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2.ClH/c1-12-5-7-19(8-6-12)10-15-17-16(18-21-15)14-4-2-3-13(9-14)11-20;/h2-4,9,11-12H,5-8,10H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEFIPYGYWXXFKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=NC(=NO2)C3=CC=CC(=C3)C=O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.80 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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